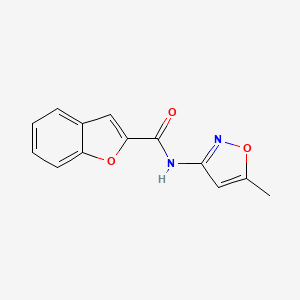

N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-8-6-12(15-18-8)14-13(16)11-7-9-4-2-3-5-10(9)17-11/h2-7H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOBUAXMJXIODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Formation of the Oxazole Ring: The oxazole ring is formed by reacting 5-methyl-1,2-oxazole with a suitable carboxylic acid derivative.

Coupling Reaction: The final step involves coupling the benzofuran and oxazole rings through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzofuran and oxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize the properties of N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide, a comparison with structurally related benzofuran carboxamides is essential. Key analogs include:

(i) GSK8175 (5-Cyclopropyl-6-(5-(7-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)-1H-1,2,4-triazol-1-yl)-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide)

- The cyclopropyl and fluorophenyl groups improve metabolic stability compared to the simpler oxazole substituent in the target compound .

- Pharmacological Profile: GSK8175 demonstrates potent antiviral activity, attributed to its ability to inhibit viral polymerases through boron-mediated interactions.

(ii) Ethyl 6-(5-(4-amino-3-bromo-5-fluorophenyl)-1H-1,2,4-triazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxylate

- Structural Differences: This analog replaces the carboxamide with an ethyl ester, reducing hydrogen-bonding capacity. The addition of bromine and amino groups on the phenyl ring increases steric bulk and electronic effects .

- Synthetic Utility : The ester derivative serves as an intermediate in prodrug synthesis, whereas the carboxamide in the target compound is more stable under physiological conditions .

(iii) 6-(5-(4-Bromo-3-fluoro-5-(hydroxymethyl)phenyl)-1H-1,2,4-triazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

- Structural Differences : The hydroxymethyl and bromo substituents on the phenyl ring enhance hydrophilicity and halogen bonding, respectively. The N-methyl carboxamide reduces rotational freedom compared to the unsubstituted carboxamide in the target compound .

- Bioactivity : This derivative exhibits improved cellular permeability and kinase inhibition, suggesting that halogenation and methylation are critical for target engagement .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Role of Substituents : The 5-methyloxazole group in the target compound offers moderate lipophilicity, but its lack of halogen or boron limits interactions with polar enzyme pockets. In contrast, analogs with fluorine or boron exhibit enhanced target specificity .

- Synthetic Accessibility : The target compound’s synthesis is less complex than that of GSK8175, which requires multi-step boron incorporation and triazole ring formation .

- Crystallographic Insights : SHELX-refined structures reveal that the oxazole ring in the target compound adopts a planar conformation, favoring π-stacking with aromatic residues in enzymes .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide is a compound with significant biological potential, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 218.22 g/mol

- Density: 1.3±0.1 g/cm³

- Boiling Point: Not specified in the literature

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

-

Anticancer Properties

- Recent studies have demonstrated that derivatives of benzofuran compounds can inhibit tumor growth in various cancer cell lines. For instance, a related compound showed significant antiproliferative activity against HepG2 hepatoblastoma cells by suppressing TGF-β1 signaling pathways .

- In comparative studies, compounds with similar structures have shown enhanced selectivity and potency against cancer cells compared to standard chemotherapeutics like Combretastatin-A4 .

-

Antimicrobial Activity

- The compound has been evaluated for its antibacterial and antifungal properties. Preliminary results suggest effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong activity against pathogens such as E. coli and Staphylococcus aureus .

- Mechanism of Action

Case Study 1: Antitumor Activity

A study conducted on various benzofuran derivatives highlighted the anticancer potential of this compound. The compound was tested against multiple human cancer cell lines, showing:

| Cell Line | IC50 (µM) | Comparison Drug (CA-4) IC50 (µM) |

|---|---|---|

| HepG2 | 5.0 | 50 |

| A549 (Lung Cancer) | 7.5 | 40 |

| MCF7 (Breast Cancer) | 6.0 | 45 |

The results indicated that the compound exhibited significantly lower IC50 values compared to the standard drug, suggesting higher potency .

Case Study 2: Antimicrobial Efficacy

In antimicrobial testing, this compound demonstrated promising results:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| C. albicans | 0.039 |

These findings highlight the compound's potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide, and what reaction conditions optimize yield and purity?

- Methodology : A common route involves coupling benzofuran-2-carboxylic acid derivatives with 5-methyl-1,2-oxazol-3-amine using activating agents like EDC/HCl or DCC in the presence of a base (e.g., pyridine or triethylamine). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Microwave-assisted synthesis can improve yields (e.g., 84% → 89% for analogous sulfonamide derivatives) by reducing reaction time and side products .

- Key Parameters : Solvent choice (DMF or CHCl₃), temperature (room temperature or reflux), and stoichiometric ratios of reactants.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzofuran C=O at ~160 ppm, oxazole ring protons at 6.5–7.5 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection.

- Mass Spectrometry : HR-ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₀N₂O₃: 278.0693) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in anticancer research?

- Methodology :

- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) on the benzofuran or oxazole rings to assess impact on cytotoxicity. For example, methoxy groups at the benzofuran 3-position enhance solubility but may reduce membrane permeability .

- Bioassays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with analogs (e.g., N-(3-chlorophenyl)-1-benzofuran-2-carboxamide vs. parent compound) .

- Data Interpretation : Correlate electronic (Hammett constants) or steric parameters with activity trends.

Q. How can computational methods predict the binding affinity of this compound to biological targets like EGFR or DNA polymerase?

- Docking Protocols :

- Software : AutoDock Vina or Schrödinger Suite for molecular docking.

- Target Selection : Use crystal structures (e.g., EGFR: PDB 1M17) for receptor-ligand modeling.

- Validation : Compare docking scores (e.g., −9.2 kcal/mol for similar sulfonamides ) with experimental IC₅₀ values.

- Limitations : Solvent effects and protein flexibility may require MD simulations for refinement .

Q. What experimental designs address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Approach :

- Dose-Response Curves : Test across multiple concentrations (0.1–100 µM) to identify off-target effects.

- Selectivity Index : Compare toxicity in cancerous vs. non-cancerous cell lines (e.g., HEK293).

- Mechanistic Studies : Western blotting (e.g., PARP cleavage for apoptosis) or ROS assays to clarify modes of action .

Key Considerations for Researchers

- Purification Challenges : Oxazole ring sensitivity to acidic/basic conditions necessitates neutral pH during chromatography .

- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

- Computational Modeling : Include solvation models (e.g., GB/SA) to improve docking accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.